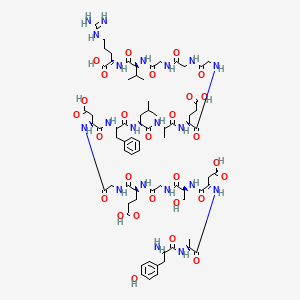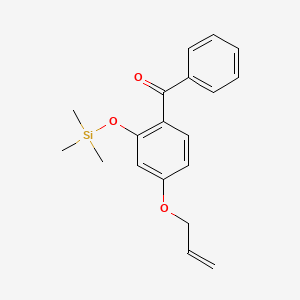
2-Trimethylsiloxy-4-allyloxydiphenylketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Trimethylsiloxy-4-allyloxydiphenylketone is a chemical compound with the molecular formula C19H22O3Si and a molecular weight of 326.46 g/mol . It is a member of the silane reagent family and is known for its unique chemical properties, including a boiling point of 182-184°C at 0.4 mmHg and a density of 1.08 g/cm³ . This compound is used in various fields such as chemistry, biology, medicine, and industry due to its versatile reactivity and stability.
Aplicaciones Científicas De Investigación
2-Trimethylsiloxy-4-allyloxydiphenylketone is utilized in scientific research for its ability to act as a precursor in the synthesis of more complex molecules. In chemistry, it is used in the development of new materials and catalysts. In biology and medicine, it serves as a building block for the synthesis of pharmaceuticals and biologically active compounds. Industrial applications include its use in the production of polymers, coatings, and adhesives due to its reactivity and stability.
Métodos De Preparación
The synthesis of 2-Trimethylsiloxy-4-allyloxydiphenylketone typically involves the reaction of 4-allyloxy-2-hydroxybenzophenone with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by distillation or recrystallization to obtain the desired compound with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-Trimethylsiloxy-4-allyloxydiphenylketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound.
Mecanismo De Acción
The mechanism by which 2-Trimethylsiloxy-4-allyloxydiphenylketone exerts its effects involves its ability to undergo various chemical transformations. The trimethylsiloxy group provides stability and reactivity, allowing the compound to participate in a wide range of reactions. The allyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and structures. Molecular targets and pathways involved in its action depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar compounds to 2-Trimethylsiloxy-4-allyloxydiphenylketone include:
4-Allyloxy-2-hydroxybenzophenone: A precursor in the synthesis of the target compound.
2-Trimethylsiloxybenzaldehyde: Another silane reagent with similar reactivity.
Trimethylsiloxyallyloxydiphenylketone: A compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its combination of the trimethylsiloxy and allyloxy groups, which provide a balance of stability and reactivity, making it suitable for a wide range of applications.
Propiedades
IUPAC Name |
phenyl-(4-prop-2-enoxy-2-trimethylsilyloxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3Si/c1-5-13-21-16-11-12-17(18(14-16)22-23(2,3)4)19(20)15-9-7-6-8-10-15/h5-12,14H,1,13H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJKGEKUMAKNMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=C(C=CC(=C1)OCC=C)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679573 |
Source


|
| Record name | Phenyl{4-[(prop-2-en-1-yl)oxy]-2-[(trimethylsilyl)oxy]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106359-89-1 |
Source


|
| Record name | Phenyl{4-[(prop-2-en-1-yl)oxy]-2-[(trimethylsilyl)oxy]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
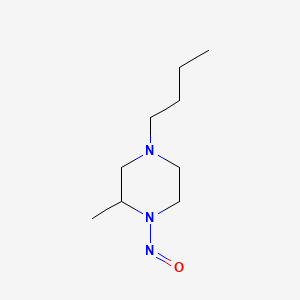

![11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol](/img/structure/B560914.png)
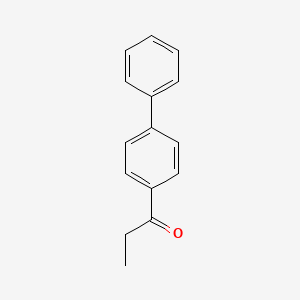
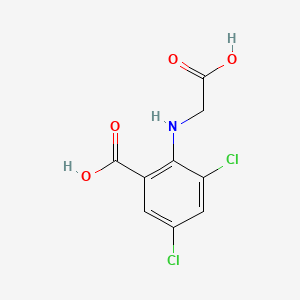
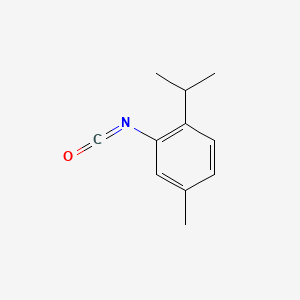
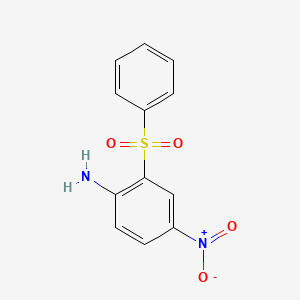
![6-chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B560921.png)

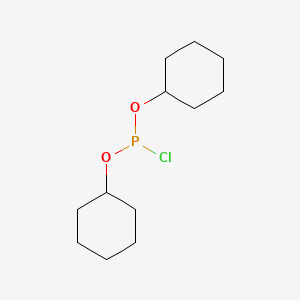
![2-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B560928.png)
